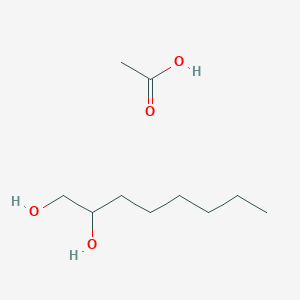
Acetic acid;octane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;octane-1,2-diol is a compound that combines the properties of acetic acid and octane-1,2-diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while octane-1,2-diol is a diol with two hydroxyl groups on an eight-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octane-1,2-diol typically involves the reaction of acetic acid with octane-1,2-diol under acidic conditions. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and water is removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of molecular sieves or a Dean-Stark apparatus helps in the efficient removal of water, further driving the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;octane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in octane-1,2-diol can be oxidized to form carbonyl compounds.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted diols or esters.
Scientific Research Applications
Acetic acid;octane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and hemiacetals.
Biology: Investigated for its potential antimicrobial properties due to the presence of hydroxyl groups.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of acetic acid;octane-1,2-diol involves the interaction of its functional groups with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The ester bond can be hydrolyzed by esterases, releasing acetic acid and octane-1,2-diol, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: A diol with two hydroxyl groups on a two-carbon chain.
Propylene glycol: A diol with two hydroxyl groups on a three-carbon chain.
Butane-1,4-diol: A diol with two hydroxyl groups on a four-carbon chain.
Uniqueness
Acetic acid;octane-1,2-diol is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter diols. The presence of the ester bond also adds to its versatility in various chemical reactions and applications .
Properties
CAS No. |
57852-35-4 |
|---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
acetic acid;octane-1,2-diol |
InChI |
InChI=1S/C8H18O2.C2H4O2/c1-2-3-4-5-6-8(10)7-9;1-2(3)4/h8-10H,2-7H2,1H3;1H3,(H,3,4) |
InChI Key |
IQYOGNHDXROPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CO)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















